

An In-depth Technical Guide to 4-Hydroxypentan-2-one

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Compound of Interest

Compound Name: 4-Hydroxypentan-2-one

Cat. No.: B1618087

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Introduction

4-Hydroxypentan-2-one, a bifunctional organic molecule containing both a hydroxyl and a ketone group, holds interest in various chemical and pharmaceutical applications. Its utility as a flavoring agent and a versatile intermediate in organic synthesis underscores its importance.^[1]^[2] This document provides a comprehensive overview of the chemical and physical properties of **4-Hydroxypentan-2-one**, its synthesis and reactivity, spectroscopic characterization, and a summary of its known applications and safety information. While direct biological activity data for this compound is limited, the potential for further investigation is highlighted.

Chemical and Physical Properties

The fundamental physicochemical properties of **4-Hydroxypentan-2-one** are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Identification

Property	Value	Reference
IUPAC Name	4-hydroxypentan-2-one	[3]
CAS Number	4161-60-8	[2][4]
Molecular Formula	C5H10O2	[2][3][4]
Molecular Weight	102.13 g/mol	[3]
Canonical SMILES	<chem>CC(CC(=O)C)O</chem>	[4]
InChI	InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3	[3]
InChIKey	PCYZZYAEGNVNMH-UHFFFAOYSA-N	[3]
Synonyms	4-Hydroxy-2-pentanone, (±)-4-Hydroxypentan-2-one, 2-Hydroxypropyl methyl ketone	[2]

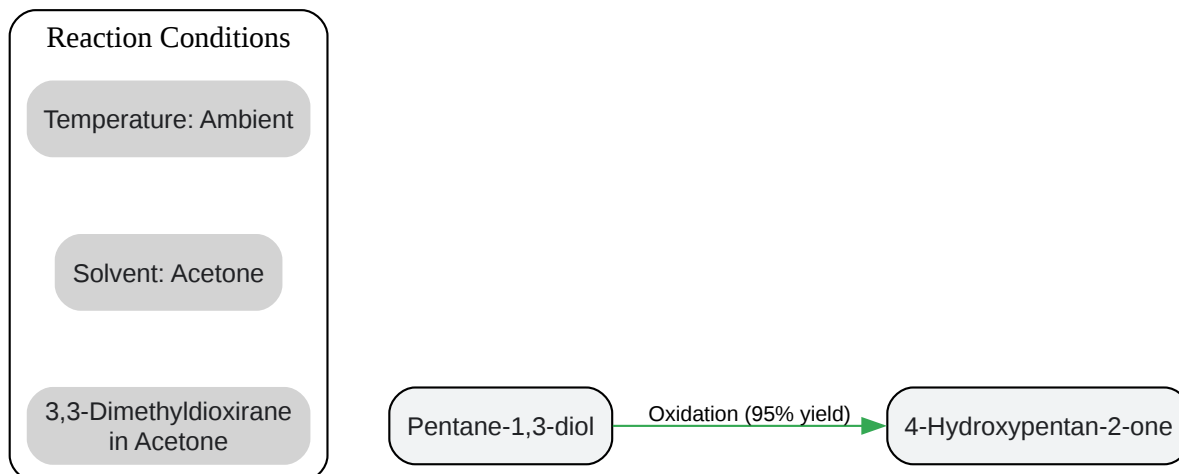
Physical Properties

Property	Value	Reference
Appearance	Colorless liquid	[2]
Boiling Point	177 °C at 760 mmHg	[4]
Melting Point	2.5 °C (estimate)	[4]
Density	0.962 g/cm ³	[4]
Vapor Pressure	0.323 mmHg at 25 °C	[4]
Flash Point	60.8 °C	[4]
Refractive Index	1.418 - 1.4415	[4][5]
pKa	14.50 ± 0.20 (Predicted)	[2][4]
logP	0.34630	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]

Synthesis and Reactivity

Synthesis of 4-Hydroxypentan-2-one

Several synthetic routes to **4-Hydroxypentan-2-one** have been reported. A common and efficient method involves the oxidation of pentane-1,3-diol.



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A common synthesis route for **4-Hydroxypentan-2-one**.

Experimental Protocol: Oxidation of Pentane-1,3-diol

This is a generalized protocol based on common organic synthesis procedures and the cited reference.

- **Reaction Setup:** To a solution of pentane-1,3-diol in acetone, a solution of 3,3-dimethyldioxirane in acetone is added dropwise at ambient temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then typically purified.
- **Purification:** Purification of the crude product is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **4-Hydroxypentan-2-one**. The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).

Chemical Reactivity

4-Hydroxypentan-2-one exhibits reactivity characteristic of both ketones and secondary alcohols. The ketone functional group can undergo nucleophilic addition, reduction to a secondary alcohol, and reactions at the α -carbon. The hydroxyl group can be oxidized to a ketone, esterified, or act as a nucleophile.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Hydroxypentan-2-one**.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxypentan-2-one** displays characteristic absorption bands for its functional groups. A broad peak is typically observed in the region of 3400 cm^{-1} corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1715 cm^{-1} is indicative of the C=O stretching of the ketone.

Experimental Protocol: Infrared Spectroscopy

This is a general protocol for obtaining an IR spectrum of a liquid sample.

- **Sample Preparation:** A small drop of neat **4-Hydroxypentan-2-one** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Data Acquisition:** The salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR data are available for **4-Hydroxypentan-2-one**.^[5] The ^1H NMR spectrum would show distinct signals for the different types of protons in the molecule, with

chemical shifts and splitting patterns providing information about their chemical environment and connectivity. The ^{13}C NMR spectrum would show signals for each unique carbon atom.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-Hydroxypentan-2-one** shows a molecular ion peak (M^+) at m/z 102.[6] Common fragmentation patterns for ketones and alcohols would be expected, including alpha-cleavage adjacent to the carbonyl group and loss of water from the molecular ion.

Experimental Protocol: Mass Spectrometry

This is a generalized protocol for obtaining an electron ionization mass spectrum.

- **Sample Introduction:** A dilute solution of **4-Hydroxypentan-2-one** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection and Data Analysis:** The abundance of each fragment is measured, and the resulting mass spectrum is plotted as relative intensity versus m/z . The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Biological Activity and Applications

Known Applications

4-Hydroxypentan-2-one is utilized as a flavoring agent in the food industry and serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[1][2]

Biological Activity

4-Hydroxypentan-2-one has been identified as a natural product in mangoes (*Mangifera indica*).^{[1][3]} However, comprehensive studies on its specific biological activities, such as anticancer, antioxidant, or anti-inflammatory effects, are not readily available in the current scientific literature.

While direct evidence is lacking for **4-Hydroxypentan-2-one**, some studies have investigated the biological activities of structurally related compounds. For instance, certain derivatives of 4-hydroxyquinolone have shown in vitro anticancer activity.^[7] Additionally, various phytochemicals with hydroxy and ketone moieties, such as trihydroxyflavones, have demonstrated antioxidant and anticancer properties.^[8] These findings may suggest potential avenues for future research into the biological properties of **4-Hydroxypentan-2-one** and its derivatives. It is important to emphasize that such connections are speculative without direct experimental evidence.

Due to the absence of specific data on the biological signaling pathways of **4-Hydroxypentan-2-one**, a corresponding diagram cannot be provided at this time.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Hydroxypentan-2-one** is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.^[3] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Hydroxypentan-2-one is a well-characterized compound with established chemical and physical properties. Its utility as a synthetic intermediate is clear, and its presence in natural sources is of interest. However, a significant gap exists in the understanding of its biological activities. For researchers and professionals in drug development, this presents an opportunity for novel investigations into the potential therapeutic applications of this molecule and its derivatives. Future studies are warranted to explore its pharmacological profile, including its potential anticancer, antioxidant, and anti-inflammatory properties, and to elucidate any underlying mechanisms of action.

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